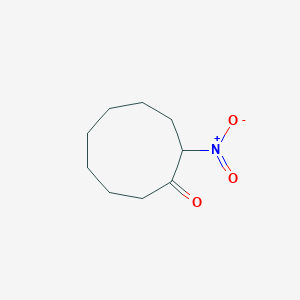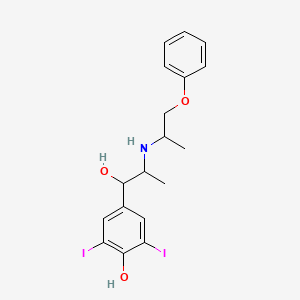
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol is a complex organic compound characterized by its unique structure, which includes diiodo and hydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol typically involves multiple steps:
Alkylation: The phenoxyethylamine moiety is introduced via an alkylation reaction, where the hydroxyphenyl compound reacts with 1-methyl-2-phenoxyethylamine under basic conditions.
Coupling: The final step involves coupling the iodinated hydroxyphenyl compound with the alkylated amine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms or to convert the hydroxy group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, thiols, and organometallic reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated compounds or hydrocarbons.
Substitution: Compounds with azide, thiol, or other substituted groups.
科学的研究の応用
1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
類似化合物との比較
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenylethylamino)propanol
- 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)butanol
Comparison:
- Structural Differences: The presence of different substituents or variations in the carbon chain length.
- Unique Properties: 1-(3,5-Diiodo-4-hydroxyphenyl)-2-(1-methyl-2-phenoxyethylamino)propanol may exhibit unique biological activities or chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
22103-13-5 |
|---|---|
分子式 |
C18H21I2NO3 |
分子量 |
553.2 g/mol |
IUPAC名 |
4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]-2,6-diiodophenol |
InChI |
InChI=1S/C18H21I2NO3/c1-11(10-24-14-6-4-3-5-7-14)21-12(2)17(22)13-8-15(19)18(23)16(20)9-13/h3-9,11-12,17,21-23H,10H2,1-2H3 |
InChIキー |
FTYFVLBOLZTEFT-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


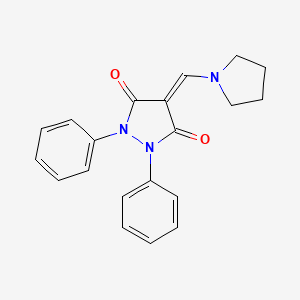
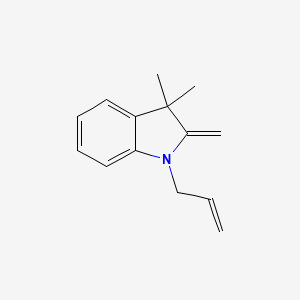
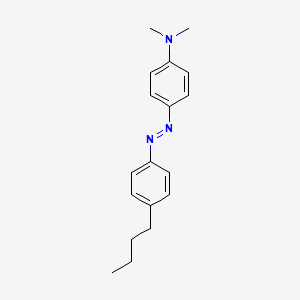
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
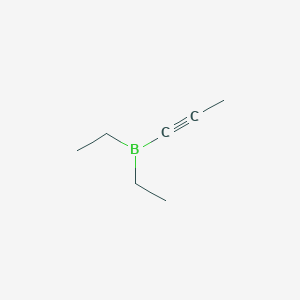
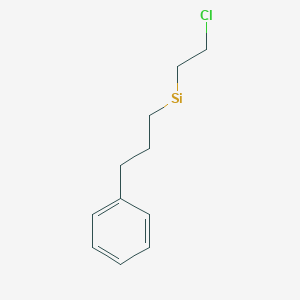

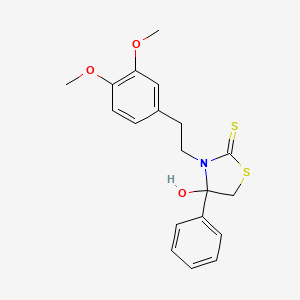

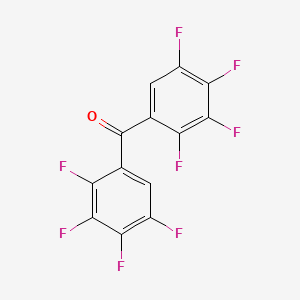
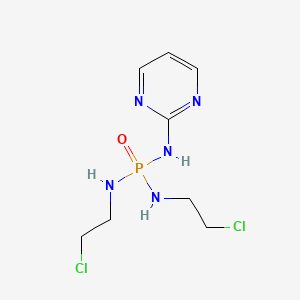
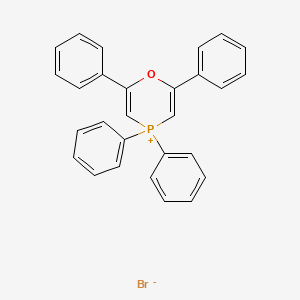
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
